molecular formula C9H14N2O2 B12616367 Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-

Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-

Cat. No.: B12616367
M. Wt: 182.22 g/mol
InChI Key: NXUOLCCZGFFVKU-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is a chemical compound with the molecular formula C9H14N2O2. It is known for its unique structure, which includes a pyrrolidine ring attached to a vinyl group through a carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[1-(1-pyrrolidinylcarbonyl)ethenyl]-
  • N-(1-Pyrrolidinylcarbonyl)acetamide
  • N-(1-Pyrrolidinylcarbonyl)vinylacetamide

Uniqueness

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl)acetamide

InChI

InChI=1S/C9H14N2O2/c1-7(10-8(2)12)9(13)11-5-3-4-6-11/h1,3-6H2,2H3,(H,10,12)

InChI Key

NXUOLCCZGFFVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)N1CCCC1

Origin of Product

United States

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